Enantiomeric Purity in Synthesis
The defined (1S)-configuration of (1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol is a primary differentiator from its (1R)-enantiomer and racemic mixtures. While specific biological activity data for this exact compound is not publicly available, the presence of a single, defined stereocenter is critical for predictable outcomes in asymmetric synthesis [1]. This contrasts with racemic 2-amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride (CAS 1334148-54-7) [2], which requires additional resolution steps to obtain enantiopure material, adding time and cost .
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Defined (1S)-enantiomer, 95% purity (available) |
| Comparator Or Baseline | Racemic 2-amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride (CAS 1334148-54-7) |
| Quantified Difference | Not directly quantified in literature; qualitative benefit of pre-resolved stereocenter for chiral synthesis. |
| Conditions | Commercially available research-grade compounds. |
Why This Matters
Procuring the pre-resolved (1S)-enantiomer eliminates the need for costly and time-consuming chiral resolution, streamlining synthetic workflows for chiral target molecules.
- [1] Kuujia. (2025). Cas no 1604698-44-3 ((1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol). Retrieved from https://www.kuujia.com/cas-1604698-44-3.html View Source
- [2] Kuujia. (2025). Cas no 1334148-54-7 (2-amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride). Retrieved from https://www.kuujia.com/cas-1334148-54-7.html View Source
